5-(Chloromethyl)nicotinonitrile hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
5-(Chloromethyl)nicotinonitrile hydrochloride is a versatile intermediate in organic synthesis. It has been used in the synthesis of a variety of nicotinonitrile derivatives. For instance, in one study, the synthesis and characteristics of 5-Bromo-nicotinonitrile were investigated. The method involved chlorinating 5-Bromo-nicotinic acid with SOCl2 to prepare 5-Bromo-nicotinate, followed by reactions to produce 5-Bromo-nicotinamide and eventually 5-Bromo-nicotinonitrile. This method yielded a total yield of over 48% (Chen Qi-fan, 2010).
Biological Evaluation
In the realm of medicinal chemistry, this compound has been utilized in the synthesis of compounds for biological evaluation. For instance, a series of 2-amino-4,6-disubstituted nicotinonitrile derivatives were synthesized and evaluated for their inhibitory potential against SIRT1. The synthesis process involved ultrasound-assisted multi-component reactions (MCRs) under specific conditions, leading to the identification of potent inhibitors (Chandrasekhar Challa et al., 2021).
Chemical Studies and Corrosion Inhibition
The compound has also found applications in chemical studies, especially concerning corrosion inhibition. A study focused on the corrosion inhibition action of newly synthesized furanylnicotinamidine derivatives on carbon steel. The investigation involved multiple techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. This study highlighted the compound's potential as a green corrosion inhibitor, with promising efficiency and non-toxicity profiles (A. Fouda et al., 2020).
Synthesis and Antitumor Evaluation
This compound has also been used in the synthesis of compounds for antitumor evaluation. For example, some new fused and binary pyridine derivatives containing the nicotinonitrile moiety were synthesized and tested for cytotoxicity against Ehrlich ascites cells in vitro. This study provided insights into the antitumor activities of these synthesized compounds, indicating potential medicinal applications (M. Waly et al., 2013).
Other Chemical Synthesis Applications
Moreover, the compound has been employed in the facile synthesis of nicotinonitriles and various other chemical compounds. For instance, novel protocols have been developed for the synthesis of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. These protocols are advantageous due to their short reaction times, excellent yields, and the ability to afford substrate diversity (E. Hussein et al., 2019).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, H318 which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and causes serious eye damage respectively . There are several precautionary statements associated with it, including P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 .
Properties
IUPAC Name |
5-(chloromethyl)pyridine-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHXSCWBUYDTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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